Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate
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Overview
Description
Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate is an organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and ester functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate typically involves the reaction of a suitable spirocyclic precursor with ethyl chloroformate and an amine source. One common method includes the following steps:
Formation of the Spirocyclic Precursor: This involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form 1,4-dioxaspiro[4.5]decane.
Introduction of the Amino Group: The spirocyclic compound is then reacted with a suitable amine, such as ammonia or an alkylamine, under controlled conditions to introduce the amino group at the 8-position.
Esterification: The final step involves the reaction of the amino-spirocyclic compound with ethyl chloroformate to form the desired ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate is primarily determined by its interaction with biological targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Comparison: Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate is unique due to the presence of the amino group at the 8-position, which imparts distinct chemical reactivity and potential biological activity. In contrast, similar compounds without the amino group may lack these properties and have different applications and reactivity profiles.
Properties
Molecular Formula |
C11H19NO4 |
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Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-2-14-10(13)8-7-11(4-3-9(8)12)15-5-6-16-11/h8-9H,2-7,12H2,1H3 |
InChI Key |
QJZHUCODCXWUKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CCC1N)OCCO2 |
Origin of Product |
United States |
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